molecular formula C14H13N3O2 B13516910 4-Amino-4'-methoxycarbonylazobenzene

4-Amino-4'-methoxycarbonylazobenzene

Cat. No.: B13516910
M. Wt: 255.27 g/mol
InChI Key: VDNAERUFNMZYMJ-UHFFFAOYSA-N
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Description

4-Amino-4’-methoxycarbonylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This particular compound features an amino group (-NH2) and a methoxycarbonyl group (-COOCH3) attached to the aromatic rings, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-methoxycarbonylazobenzene typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with methyl 4-aminobenzoate under basic conditions to form the azo compound.

The reaction conditions often include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production methods for 4-Amino-4’-methoxycarbonylazobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-methoxycarbonylazobenzene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form hydrazo compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrazo compounds.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-Amino-4’-methoxycarbonylazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of high-performance polymers and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 4-Amino-4’-methoxycarbonylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with specific proteins and enzymes that can be modulated by the compound’s isomerization state.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoazobenzene: Lacks the methoxycarbonyl group, making it less versatile in certain applications.

    4-Nitro-4’-methoxycarbonylazobenzene: Contains a nitro group instead of an amino group, altering its reactivity and applications.

    4-Amino-4’-nitroazobenzene: Features both amino and nitro groups, providing different chemical properties.

Uniqueness

4-Amino-4’-methoxycarbonylazobenzene is unique due to the presence of both amino and methoxycarbonyl groups, which confer distinct chemical reactivity and versatility. This makes it suitable for a broader range of applications compared to its analogs.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 4-[(4-aminophenyl)diazenyl]benzoate

InChI

InChI=1S/C14H13N3O2/c1-19-14(18)10-2-6-12(7-3-10)16-17-13-8-4-11(15)5-9-13/h2-9H,15H2,1H3

InChI Key

VDNAERUFNMZYMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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